2,4,6-Trimethyl diphenyl sulfide

Übersicht

Beschreibung

2,4,6-Trimethyl diphenyl sulfide is a useful research compound. Its molecular formula is C15H16S and its molecular weight is 228.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2,4,6-Trimethyl diphenyl sulfide (TMDS) is a sulfur-containing organic compound with the molecular formula C15H16S. It has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of TMDS's biological activity, including mechanisms of action, case studies, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C15H16S |

| Molecular Weight | 244.36 g/mol |

| IUPAC Name | This compound |

| CAS Number | 12386992 |

TMDS exhibits its biological activity through various mechanisms:

- Antimicrobial Activity : TMDS has shown effectiveness against a range of microbial pathogens. It disrupts cell membrane integrity and inhibits biofilm formation, which is critical for its antimicrobial efficacy .

- Anticancer Properties : Research indicates that TMDS can induce apoptosis in cancer cells through the activation of caspases and the modulation of cell signaling pathways related to growth and survival .

- Anti-inflammatory Effects : TMDS may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Studies

-

Antimicrobial Efficacy :

A study investigated the antimicrobial activity of TMDS against various bacterial strains. The results indicated that TMDS exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively . -

Anticancer Activity :

In vitro studies demonstrated that treatment with TMDS led to a dose-dependent decrease in cell viability in human breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 25 µM after 48 hours of exposure, indicating substantial cytotoxicity towards cancer cells while sparing normal cells . -

Anti-inflammatory Study :

A recent investigation assessed the anti-inflammatory properties of TMDS in a murine model of acute inflammation. The administration of TMDS significantly reduced paw edema by 50% compared to the control group, suggesting its potential as an anti-inflammatory agent .

Research Findings

Recent research highlights the diverse biological activities associated with TMDS:

- Inhibition of Cancer Cell Proliferation : Studies have shown that TMDS can inhibit the proliferation of various cancer cell lines through cell cycle arrest mechanisms .

- Synergistic Effects : When combined with other compounds such as curcumin or resveratrol, TMDS demonstrated enhanced anticancer activity, suggesting potential for combination therapies in cancer treatment .

- Toxicological Profile : Toxicological assessments reveal that TMDS has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential toxicity .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C15H16S

- Molecular Weight : 228.4 g/mol

- Physical State : Solid at room temperature

- Solubility : Generally insoluble in water but soluble in organic solvents like ethanol and acetone.

Organic Synthesis

2,4,6-Trimethyl diphenyl sulfide serves as an important intermediate in organic synthesis. It is used to produce various sulfur-containing compounds and can function as a reagent in the formation of aryl-sulfur bonds.

Case Study: Synthesis of Aryl-Sulfur Compounds

A study demonstrated the conversion of 2,4,6-trimethyliodobenzene and thiophenol to form aryl-sulfur compounds using this compound as a key reagent. This reaction showcases its utility in synthesizing complex organic molecules that are valuable in medicinal chemistry .

Pharmaceutical Applications

The compound has been explored for its potential therapeutic effects due to its ability to release hydrogen sulfide (H₂S), which has been linked to various health benefits.

Therapeutic Potential

- Cardiovascular Health : H₂S donors have shown promise in treating conditions such as heart failure and hypertension. Research indicates that compounds similar to this compound may help improve cardiovascular function by promoting vasodilation and reducing oxidative stress .

- Cancer Treatment : Investigations into sulfur-containing compounds have revealed their anticancer properties. The selective cytotoxicity against cancer cells while sparing normal cells highlights the potential for developing new cancer therapies based on this compound .

Material Science

In material science, this compound is utilized as a photoinitiator in polymerization processes.

Photopolymerization Initiators

Recent patents have described the use of diphenyl sulfide derivatives as water-soluble photopolymerization initiators. These materials are essential in producing coatings and adhesives that require UV curing processes .

Data Table: Summary of Applications

Eigenschaften

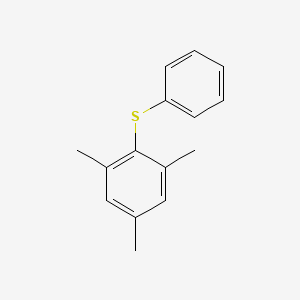

IUPAC Name |

1,3,5-trimethyl-2-phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16S/c1-11-9-12(2)15(13(3)10-11)16-14-7-5-4-6-8-14/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVNMGMCDITBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)SC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50495801 | |

| Record name | 1,3,5-Trimethyl-2-(phenylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33667-80-0 | |

| Record name | 1,3,5-Trimethyl-2-(phenylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.